molecular formula C16H14N4O3S B2802301 2-{2-[(2-furylmethylene)hydrazono]-4-oxo-1,3-thiazolidin-5-yl}-N-phenylacetamide CAS No. 431066-54-5

2-{2-[(2-furylmethylene)hydrazono]-4-oxo-1,3-thiazolidin-5-yl}-N-phenylacetamide

Cat. No. B2802301
CAS RN: 431066-54-5
M. Wt: 342.37
InChI Key: FLIYDQCLZJPTMV-LICLKQGHSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

This compound, also known as (2-((2-FURYLMETHYLENE)HYDRAZONO)-4-HO-2,5-DIHYDRO-1,3-THIAZOL-5-YL)ACETIC ACID, has a linear formula of C10H9N3O4S . It is part of a collection of rare and unique chemicals provided by Sigma-Aldrich .

Scientific Research Applications

Anticancer Activity

2-{2-[(2-furylmethylene)hydrazono]-4-oxo-1,3-thiazolidin-5-yl}-N-phenylacetamide and its derivatives have been studied for their anticancer activities. For instance, derivatives like 2-{4-oxo-3-furylmethyl-2-[(4-oxothiazolidin-2-ylidene)-hydrazono]-thiazolidin-5-yl}-N-4-chlorophenylacetamide showed promising results against various cancer cell lines, including leukemia, melanoma, lung, colon, CNS, ovarian, renal, prostate, and breast cancer (Havrylyuk, Zimenkovsky, & Lesyk, 2009). Another study highlighted the antifibrotic and anticancer activity of amino(imino)thiazolidinone derivatives, which are closely related to the chemical structure (Kaminskyy et al., 2016).

Anticonvulsant Activity

Compounds derived from this compound have been evaluated for anticonvulsant activities. Specific derivatives showed significant protection against seizures induced by pentylenetetrazole (Çapan et al., 1996).

Cytotoxicity and QSAR Studies

Cytotoxicity and Quantitative Structure-Activity Relationship (QSAR) studies of derivatives of this compound have been conducted. These studies provide valuable insights into how structural changes in the molecule affect its biological activities, particularly its anticancer properties (George, 2012).

Antimicrobial Activities

Several studies have explored the antimicrobial activities of these derivatives. For example, 5-benzylidene-2-[(pyridine-4-ylmethylene)hydrazono]-thiazolidin-4-ones have shown considerable antibiotic activity against various bacterial strains (Feitoza et al., 2012).

Anti-Inflammatory Evaluation

Derivatives of this compound have been synthesized and evaluated for their anti-inflammatory activities. These compounds have shown promising results in both in-vitro and in-vivo models (Nikalje, 2014).

Antimicrobial Screening

The antimicrobial screening of new imidazole derivatives bearing 4-thiazolidinone nucleus has been conducted. These compounds have shown potent antimicrobial activity against a range of microorganisms, highlighting the versatility of this chemical structure in antimicrobial research (Desai et al., 2012).

properties

IUPAC Name

2-[(2E)-2-[(E)-furan-2-ylmethylidenehydrazinylidene]-4-oxo-1,3-thiazolidin-5-yl]-N-phenylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14N4O3S/c21-14(18-11-5-2-1-3-6-11)9-13-15(22)19-16(24-13)20-17-10-12-7-4-8-23-12/h1-8,10,13H,9H2,(H,18,21)(H,19,20,22)/b17-10+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FLIYDQCLZJPTMV-LICLKQGHSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)NC(=O)CC2C(=O)NC(=NN=CC3=CC=CO3)S2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)NC(=O)CC2C(=O)N/C(=N\N=C\C3=CC=CO3)/S2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

3.8 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24805704
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

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